molecular formula C24H25N5O7 B11508355 (4-Ethoxy-3-nitrophenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone

(4-Ethoxy-3-nitrophenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone

Cat. No.: B11508355
M. Wt: 495.5 g/mol
InChI Key: VMXMABLXTFLYHX-UHFFFAOYSA-N
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Description

5-[4-(4-Ethoxy-3-nitrobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-ethoxy-3-nitrobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-ethoxy-3-nitrobenzoic acid and furan-2-carbaldehyde. These intermediates are then subjected to a series of reactions, including acylation, nitration, and condensation, to form the final product.

    Acylation: The 4-ethoxy-3-nitrobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2) under reflux conditions.

    Nitration: The acyl chloride is then reacted with piperazine to form the 4-(4-ethoxy-3-nitrobenzoyl)piperazine intermediate.

    Condensation: The final step involves the condensation of the 4-(4-ethoxy-3-nitrobenzoyl)piperazine with furan-2-carbaldehyde and 2-nitroaniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Ethoxy-3-nitrobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline can undergo various types of chemical reactions, including:

    Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

    Oxidation: Formation of furan-2,3-dione.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique combination of aromatic and heterocyclic structures could be useful in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.

Mechanism of Action

The mechanism by which 5-[4-(4-ethoxy-3-nitrobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline exerts its effects would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The nitro groups and aromatic rings could facilitate interactions with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxy-3-nitrobenzoyl)piperazine
  • Furan-2-carbaldehyde derivatives
  • 2-Nitroaniline derivatives

Uniqueness

5-[4-(4-Ethoxy-3-nitrobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is unique due to its combination of multiple functional groups and heterocyclic structures, which may confer distinct chemical and biological properties compared to its individual components or simpler analogs.

Properties

Molecular Formula

C24H25N5O7

Molecular Weight

495.5 g/mol

IUPAC Name

(4-ethoxy-3-nitrophenyl)-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H25N5O7/c1-2-35-23-8-5-17(14-22(23)29(33)34)24(30)27-11-9-26(10-12-27)18-6-7-21(28(31)32)20(15-18)25-16-19-4-3-13-36-19/h3-8,13-15,25H,2,9-12,16H2,1H3

InChI Key

VMXMABLXTFLYHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4)[N+](=O)[O-]

Origin of Product

United States

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